molecular formula C18H14N4O2 B11974011 Methyl 2-amino-1-phenyl-1H-pyrrolo(2,3-B)quinoxaline-3-carboxylate

Methyl 2-amino-1-phenyl-1H-pyrrolo(2,3-B)quinoxaline-3-carboxylate

Cat. No.: B11974011
M. Wt: 318.3 g/mol
InChI Key: YBQXYRZPZULNHG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-1-phenyl-1H-pyrrolo(2,3-B)quinoxaline-3-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale manufacturing. the principles of organic synthesis, such as the use of catalysts and optimization of reaction conditions, would apply to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-1-phenyl-1H-pyrrolo(2,3-B)quinoxaline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoxaline derivatives with additional oxygen functionalities, while reduction could produce more saturated analogs .

Scientific Research Applications

Methyl 2-amino-1-phenyl-1H-pyrrolo(2,3-B)quinoxaline-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-amino-1-phenyl-1H-pyrrolo(2,3-B)quinoxaline-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. For instance, it may inhibit the activity of certain kinases, leading to altered signaling pathways and cellular responses. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

What sets methyl 2-amino-1-phenyl-1H-pyrrolo(2,3-B)quinoxaline-3-carboxylate apart is its specific substitution pattern and the resulting biological activity.

Properties

Molecular Formula

C18H14N4O2

Molecular Weight

318.3 g/mol

IUPAC Name

methyl 2-amino-1-phenylpyrrolo[3,2-b]quinoxaline-3-carboxylate

InChI

InChI=1S/C18H14N4O2/c1-24-18(23)14-15-17(21-13-10-6-5-9-12(13)20-15)22(16(14)19)11-7-3-2-4-8-11/h2-10H,19H2,1H3

InChI Key

YBQXYRZPZULNHG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)C4=CC=CC=C4)N

Origin of Product

United States

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